(1S,2S,3R)-3-Amino-2-pyrazol-1-ylcyclobutan-1-ol;dihydrochloride
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Description
Scientific Research Applications
Synthesis and Characterization
- A study focused on the identification and characterization of N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide, a compound with a pyrazole core, indicates the importance of bioisosteric replacements in synthetic cannabinoids and highlights the potential of pyrazole derivatives in research chemicals (McLaughlin et al., 2016).
Structural Analysis
- Detailed structure elucidation of N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-(5-fluoropentyl)-3-(4-fluorophenyl)-pyrazole-5-carboxamide using NMR and mass spectrometric techniques demonstrates the significance of pyrazole derivatives in the study of synthetic cannabinoids (Girreser et al., 2016).
Antimicrobial Properties
- Research into novel derivatives of pyrazole-3-carboxylate and their antimicrobial activities against various bacteria and fungi suggests that pyrazole derivatives have potential applications in developing new antibacterial and antifungal agents (Siddiqui et al., 2013).
Pharmacological Potential
- Exploration of the protective effects of a novel pyrazolecarboxamide derivative against oxidative stress and DNA damage in an aquatic species indicates that pyrazole derivatives could have potential applications in mitigating environmental toxicities and oxidative stress (Soliman et al., 2019).
Anticancer Research
- Synthesis of aryl pyrazole derivatives and their impact on alkaline phosphatase, nucleotide pyrophosphatase/phosphodiesterase, and nucleoside triphosphate diphosphohydrolase inhibition, along with their antitumor activity, reveals the potential role of pyrazole derivatives in cancer research (Channar et al., 2018).
Properties
IUPAC Name |
(1S,2S,3R)-3-amino-2-pyrazol-1-ylcyclobutan-1-ol;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O.2ClH/c8-5-4-6(11)7(5)10-3-1-2-9-10;;/h1-3,5-7,11H,4,8H2;2*1H/t5-,6+,7+;;/m1../s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYDCUZSGLWXYQJ-HPIFEEBESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C1O)N2C=CC=N2)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]([C@H]1O)N2C=CC=N2)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13Cl2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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